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Compound of Interest

Compound Name: 2-(5-Bromopyridin-3-yl)acetamide

Cat. No.: B8587509

Get Quote

Application Note: Strategic Utilization of 2-(5-Bromopyridin-3-yl)acetamide in Medicinal

Chemistry

Executive Summary
2-(5-Bromopyridin-3-yl)acetamide (CAS: 173999-43-4) is a high-value bifunctional

heterocyclic scaffold used extensively in Fragment-Based Drug Discovery (FBDD). Its

structural utility lies in its dual reactivity: the 5-bromo substituent serves as an electrophilic

handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the 3-acetamide

moiety acts as a stable hydrogen-bond donor/acceptor motif or a precursor for hydrolysis to the

corresponding acetic acid.

This guide provides validated protocols for the solubility, handling, and synthetic

functionalization of this compound, specifically targeting the synthesis of biaryl scaffolds

common in kinase inhibitors (e.g., p38 MAPK, BCR-ABL) and Wnt pathway modulators.
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Property Specification

IUPAC Name 2-(5-Bromopyridin-3-yl)acetamide

CAS Number 173999-43-4

Formula C₇H₇BrN₂O

Molecular Weight 215.05 g/mol

Appearance Off-white to pale yellow solid

Storage 2–8°C, Desiccate (Hygroscopic)

Solubility
DMSO (>50 mg/mL), DMF, Methanol

(Moderate), Water (Low)

Safety Advisory: Pyridine derivatives are potential irritants and may possess neurotoxic

properties. Handle in a fume hood using nitrile gloves. The acetamide group may hydrolyze

under strong acidic/basic conditions; avoid prolonged exposure to moisture.

Core Experimental Protocol: Suzuki-Miyaura Cross-
Coupling
The primary application of 2-(5-Bromopyridin-3-yl)acetamide is as an electrophile in C-C

bond formation. The electron-deficient pyridine ring facilitates oxidative addition of Palladium(0)

into the C-Br bond, making it a robust substrate for Suzuki coupling.

Mechanistic Rationale
Catalyst Selection:Pd(dppf)Cl₂·DCM is recommended over Pd(PPh₃)₄. The bidentate ligand

(dppf) prevents β-hydride elimination (though less relevant here) and increases the stability

of the active Pd(0) species, leading to higher turnover numbers (TON) for heteroaryl halides.

Base Selection:K₂CO₃ or Cs₂CO₃ are preferred. Stronger bases (e.g., alkoxides) may cause

unwanted deprotonation of the acetamide nitrogen or hydrolysis.

Solvent System: A Dioxane/Water (4:1) mixture is critical. Water dissolves the inorganic

base, facilitating the transmetallation step by activating the boronic acid to the boronate
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species.

Step-by-Step Methodology
Reagents:

Substrate: 2-(5-Bromopyridin-3-yl)acetamide (1.0 equiv, 1 mmol, 215 mg)

Coupling Partner: Aryl Boronic Acid (1.2 equiv, 1.2 mmol)

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv, 5 mol%)

Base: K₂CO₃ (3.0 equiv, 3 mmol, 414 mg)

Solvent: 1,4-Dioxane (8 mL) / Water (2 mL) - Degassed

Workflow:

Preparation (Inert Atmosphere):

Flame-dry a 25 mL round-bottom flask or microwave vial.

Add the Substrate, Aryl Boronic Acid, and Base.

Critical Step: Cap the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen poisons

the Pd catalyst, leading to homocoupling side products.

Catalyst Addition:

Add Pd(dppf)Cl₂·DCM quickly against a positive stream of Argon.

Add the degassed Dioxane/Water solvent mixture via syringe.

Reaction:

Thermal Method: Heat to 90°C for 4–16 hours.

Microwave Method (Preferred): Heat to 110°C for 30–60 minutes.
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Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The starting material (Rf ~0.4)

should disappear; a fluorescent product spot will appear.

Workup & Purification:

Cool to room temperature.[1]

Dilute with EtOAc (30 mL) and wash with Water (10 mL) followed by Brine (10 mL).

Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Purification: Flash Column Chromatography.

Stationary Phase: Silica Gel (230-400 mesh).

Eluent: Gradient 0% → 10% Methanol in Dichloromethane (DCM). The acetamide group

makes the product polar; MeOH is often required.

Visualization of Reaction Pathway
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Figure 1: Workflow for the Palladium-catalyzed functionalization of the 5-bromo position.

Protocol: Stock Solution Preparation for Bioassays
For researchers using this compound as a reference standard or negative control in biological

assays (e.g., Wnt/PORCN inhibition assays), proper solubilization is vital to prevent

precipitation-induced artifacts.

Solubility Data:

DMSO: Soluble up to 50 mM (Recommended stock).[2]

Ethanol: Soluble up to 10 mM (w/ gentle warming).
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PBS (pH 7.4): < 1 mM (Poor solubility; requires co-solvent).

Procedure:

Weigh 2.15 mg of 2-(5-Bromopyridin-3-yl)acetamide.

Add 1.0 mL of sterile, anhydrous DMSO (dimethyl sulfoxide).

Vortex for 30 seconds until the solution is clear.

Aliquot: Split into 50 µL aliquots in amber tubes to prevent freeze-thaw cycles.

Storage: Store at -20°C. Stable for 6 months.

Assay Dilution Rule: When dosing cells, ensure the final DMSO concentration is < 0.5% (v/v) to

avoid cytotoxicity.

Example: Dilute 1 µL of 10 mM Stock into 1 mL of Media = 10 µM final concentration (0.1%

DMSO).

Quality Control & Validation
To ensure the integrity of your experiments, the compound must be validated before use.

1. 1H NMR Validation (DMSO-d6, 400 MHz):

Diagnostic Signals:

Pyridine Protons: Look for three distinct aromatic signals. The proton between the Br and

Acetamide (C4-H) usually appears as a singlet or doublet at high frequency (~8.5–8.7

ppm).

Acetamide -CH₂-: A singlet integrating to 2H around 3.5 ppm.

Amide -NH₂: Two broad singlets (exchangeable with D₂O) around 7.0–7.6 ppm.

Impurity Check: Water peak at 3.33 ppm (in DMSO) is normal, but check for EtOAc residuals

(4.03 q, 1.99 s, 1.17 t) if used in workup.
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2. LC-MS Validation:

Ionization: ESI Positive Mode.

Expected Mass: [M+H]⁺ = 215.0 and 217.0.

Isotope Pattern: A 1:1 ratio of peaks at 215/217 m/z confirms the presence of the Bromine

atom. If this pattern is lost, debromination has occurred.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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